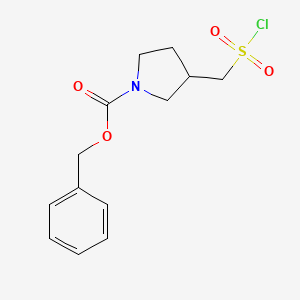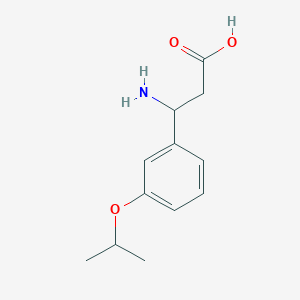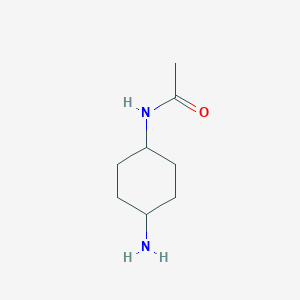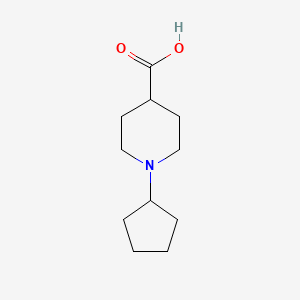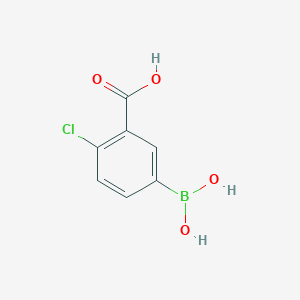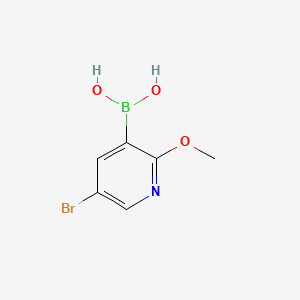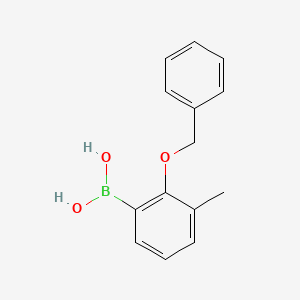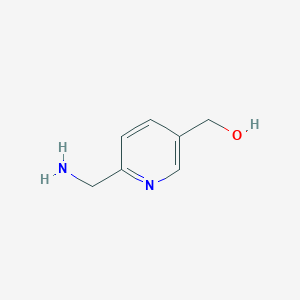
(6-(Aminomethyl)pyridin-3-YL)methanol
Vue d'ensemble
Description
“(6-(Aminomethyl)pyridin-3-YL)methanol” is a chemical compound that is used as a pharmaceutical intermediate . It is a white to light yellow solid .
Molecular Structure Analysis
The molecular formula of “(6-(Aminomethyl)pyridin-3-YL)methanol” is C6H8N2O . The structure includes a pyridine ring with an aminomethyl group at the 6th position and a methanol group at the 3rd position .Physical And Chemical Properties Analysis
“(6-(Aminomethyl)pyridin-3-YL)methanol” is a white to light yellow solid . It is sparingly soluble in water .Applications De Recherche Scientifique
Catalysis in Aldol Reactions : Darbre et al. (2002) synthesized ligands including (6-{[(pyrid-2-ylmethyl)amino]methyl}pyrid-2-yl)methanol and demonstrated their use in zinc complexes as catalysts for aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre et al., 2002).
Structural Characterization : Böck et al. (2021) reported on the structural characterization of compounds including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, showcasing different protonation sites and hydrogen bonding patterns (Böck et al., 2021).
Chemical Transformations in Condensation Reactions : Rusnac et al. (2020) investigated the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the synthesis of various compounds, including (2,4-dihydroxy-2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin2-yl)methanone. These compounds showed potential application in antimicrobial and antifungal areas (Rusnac et al., 2020).
Catalysis in Ethylene Oligomerization : Kermagoret and Braunstein (2008) synthesized nickel complexes with ligands including (pyridin-2-yl)methanol, and tested them in ethylene oligomerization, showing promising activity (Kermagoret & Braunstein, 2008).
Synthesis and Characterization of Novel Compounds : Feng (2011) described the synthesis of novel compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, highlighting the diverse applications of pyridine derivatives in chemical synthesis (Feng, 2011).
Photocatalytic Water Reduction : Bachmann et al. (2013) explored the synthesis of ligands including pyridine-2,6-diylbis(dipyridin-2-ylmethanol) and their coordination with 3d element cations for photocatalytic water reduction (Bachmann et al., 2013).
Safety And Hazards
This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it contacts the skin, wash off with soap and plenty of water. If it contacts the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSCYCNQOANMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964349 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Aminomethyl)pyridin-3-YL)methanol | |
CAS RN |
496945-97-2 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)
